molecular formula C11H10ClNO3S B165832 Benazolin-ethyl CAS No. 25059-80-7

Benazolin-ethyl

Cat. No.: B165832
CAS No.: 25059-80-7
M. Wt: 271.72 g/mol
InChI Key: WQRCEBAZAUAUQC-UHFFFAOYSA-N
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Description

Benazolin-ethyl, known chemically as ethyl (4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate, is a selective, systemic, post-emergence herbicide. It is primarily used to control annual broad-leaved weeds in crops such as wheat and oilseed rape. The compound was first described in 1964 and has since been developed into various formulations for agricultural use .

Mechanism of Action

Target of Action

Benazolin-ethyl is a post-emergence herbicide . Its primary targets are annual broad-leaved weeds . These weeds are detrimental to the growth of crops, and by targeting them, this compound aids in the healthy growth of crops such as cereals, especially wheat, soybeans, and oilseed rape .

Mode of Action

This compound operates through a selective, systemic growth-regulation action . It inhibits auxin transport , a crucial process for plant growth and development. By disrupting this process, this compound prevents the normal growth of the targeted weeds, leading to their eventual death.

Biochemical Pathways

The degradation of this compound involves several biochemical pathways . The first step is the cleavage of the ester bond to form benazolin. Benazolin is then subjected to demethylation, decomposing into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final step forms 2-chloro-6-(methyleneamino)benzenethiol . These transformations allow for the effective breakdown and removal of this compound from the environment.

Pharmacokinetics

This compound has a low aqueous solubility and is volatile with a low tendency to leach to groundwater . . These properties influence the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the effective control of annual broad-leaved weeds . By inhibiting auxin transport, it disrupts the normal growth processes of these weeds, leading to their death and thus ensuring the healthy growth of crops.

Action Environment

The action of this compound is influenced by environmental factors. Its volatility and solubility affect its distribution in the environment . It has a high potential to leach to groundwater due to its semi-volatile nature . . These properties influence the efficacy and stability of this compound in different environments.

Biochemical Analysis

Biochemical Properties

Benazolin-ethyl is degraded by the strain Methyloversatilis sp. cd-1, which utilizes this compound as the sole carbon source . The first step involved in the degradation of this compound is the cleavage of the ester bond to form benazolin .

Cellular Effects

The degradation of this compound by Methyloversatilis sp. cd-1 has significant effects on cellular processes. The strain degrades 100 mg l-1 this compound to non-detectable level within 48 hours .

Molecular Mechanism

The molecular mechanism of this compound degradation involves several steps. After the initial cleavage of the ester bond to form benazolin, benazolin is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by Methyloversatilis sp. cd-1 is quite rapid, with 100 mg l-1 this compound degraded to non-detectable levels within 48 hours .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the literature, it is known that this compound can cause irritation to dermal and ocular tissues .

Metabolic Pathways

The metabolic pathway of this compound degradation involves the cleavage of the ester bond to form benazolin, followed by demethylation to form 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol, and finally the formation of 2-chloro-6-(methyleneamino)benzenethiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benazolin-ethyl is synthesized through the esterification of benazolin acid. The process involves the reaction of benazolin acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation and crystallization to obtain the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Scientific Research Applications

Benazolin-ethyl has been extensively studied for its herbicidal properties. It is used in agricultural research to develop effective weed control strategies. Additionally, its degradation pathways and environmental impact are subjects of ongoing research. The compound’s ability to degrade into non-toxic metabolites makes it a candidate for studies on bioremediation and environmental cleanup .

Comparison with Similar Compounds

    Benazolin: The parent compound of benazolin-ethyl, used in similar applications.

    2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with a similar mode of action.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with similar properties.

Uniqueness: this compound is unique in its specific application for post-emergence control of broad-leaved weeds in crops like wheat and oilseed rape. Its selective action and ability to degrade into non-toxic metabolites make it a preferred choice in certain agricultural settings .

Properties

IUPAC Name

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCEBAZAUAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041621
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25059-80-7
Record name Benazolin-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazolin-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazolin-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZOLIN-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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